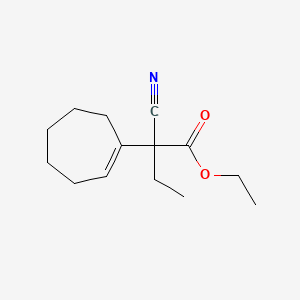

Ethyl alpha-cyano-alpha-ethyl-1-cyclohepten-1-acetate

Description

Ethyl alpha-cyano-alpha-ethyl-1-cyclohepten-1-acetate is a specialized organic compound characterized by a seven-membered cyclohepten ring substituted with cyano (-CN) and ethyl ester (-COOEt) groups. Such compounds are typically utilized in pharmaceutical intermediates, agrochemicals, or materials science due to their ability to participate in cycloaddition reactions or serve as precursors for heterocyclic frameworks .

Properties

CAS No. |

84803-63-4 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

ethyl 2-cyano-2-(cyclohepten-1-yl)butanoate |

InChI |

InChI=1S/C14H21NO2/c1-3-14(11-15,13(16)17-4-2)12-9-7-5-6-8-10-12/h9H,3-8,10H2,1-2H3 |

InChI Key |

PGGLGZNPKUEJPE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#N)(C1=CCCCCC1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl alpha-cyano-alpha-ethyl-1-cyclohepten-1-acetate typically involves the reaction of ethyl cyanoacetate with cycloheptanone under basic conditions. The reaction proceeds through a condensation mechanism, where the cyano group and the ethyl group are introduced to the cycloheptene ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl alpha-cyano-alpha-ethyl-1-cyclohepten-1-acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ethyl and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl alpha-cyano-alpha-ethyl-1-cyclohepten-1-acetate is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing complex organic molecules and pharmaceuticals. Research is ongoing to explore its potential as a sedative and hypnotic agent.

Scientific Research Applications

- Chemistry this compound serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. The presence of the cycloheptene ring in the compound allows for the creation of more complex and diverse chemical structures compared to similar compounds like ethyl cyanoacetate and ethyl acetoacetate.

- Biology The compound is studied for its potential biological activities, including its role as a precursor in drug development.

- Medicine There is ongoing research to explore the compound's potential as a sedative and hypnotic agent.

- Industry It is used in the production of specialty chemicals and materials.

Methods of Preparation

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with cycloheptanone under basic conditions. The reaction proceeds through a condensation mechanism, where the cyano group and the ethyl group are introduced to the cycloheptene ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide at elevated temperatures. In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques.

Related Compounds

Several compounds are similar to this compound, including:

- Ethyl cyanoacetate

- Ethyl acetoacetate

- Diethyl malonate

- Meldrum’s acid

- Malononitrile

Mechanism of Action

The mechanism of action of Ethyl alpha-cyano-alpha-ethyl-1-cyclohepten-1-acetate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ethyl group and cycloheptene ring provide steric and electronic effects that influence the compound’s reactivity. The compound’s effects are mediated through its ability to form stable intermediates and transition states during chemical reactions .

Comparison with Similar Compounds

Structural Analogues with Varying Ring Systems

Cyclohexane Derivatives

- Ethyl cyano(cyclohexyl)acetate (CAS 3213-50-1): Formula: C₁₁H₁₇NO₂ Structure: Features a saturated cyclohexane ring instead of cyclohepten. The cyano group enhances electrophilicity, enabling nucleophilic additions .

- Ethyl(3-aminocyclohex-2-en-1-ylidene)(cyano)acetate: Formula: C₁₁H₁₄N₂O₂ Structure: Contains an enamine-substituted cyclohexen ring. Properties: The amino group introduces hydrogen-bonding capability, impacting solubility and coordination chemistry .

Cycloheptane Derivatives

- Ethyl cycloheptylideneacetate :

Functional Group Variations

Trifluoromethyl-Substituted Analogues

- Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-en-1-yl)oxy)acetate (CAS 2060026-32-4): Formula: C₁₂H₁₄F₃NO₃ Structure: Incorporates a trifluoromethyl (-CF₃) group. Impact: The electron-withdrawing -CF₃ group increases acidity of adjacent protons and enhances metabolic stability, making it relevant in medicinal chemistry .

Imidazole-Containing Analogues

- Ethyl 1H-imidazole-1-acetate (CAS 17450-34-9) :

Physicochemical Properties and Reactivity

Biological Activity

Ethyl alpha-cyano-alpha-ethyl-1-cyclohepten-1-acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the following structural features:

- Molecular Formula : C_{13}H_{15}N_{1}O_{2}

- Molecular Weight : Approximately 235.327 g/mol

- Functional Groups : Cyano group (-C≡N), ethyl group (-C2H5), and cycloheptene ring.

The unique cycloheptene structure contributes to its reactivity and potential applications in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethyl group and cycloheptene ring influence the compound's steric and electronic properties. These interactions facilitate the formation of stable intermediates during chemical reactions, which may lead to various biological effects.

Potential Applications

-

Medicinal Chemistry :

- Research indicates that this compound may serve as a precursor in drug development, particularly for sedative and hypnotic agents. Its derivatives could also exhibit antimicrobial properties, making it a candidate for further pharmacological studies.

-

Agricultural Chemicals :

- The compound's derivatives have been explored for their potential use as agrochemicals or pesticides due to their biological activity against pests.

-

Organic Synthesis :

- This compound is utilized as an intermediate in the synthesis of complex organic molecules, enhancing its value in chemical research and industry.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria, suggesting potential as an antimicrobial agent. |

| Study B | Sedative Effects | Investigated as a sedative; results indicated moderate efficacy in inducing sedation in animal models. |

| Study C | Pesticidal Properties | Evaluated for insecticidal activity; showed promising results against common agricultural pests. |

Comparison with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| Ethyl cyanoacetate | Cyano group; simple ester | Widely used in organic synthesis |

| Mthis compound | Similar structure but with methyl group | Potential use as an intermediate |

| Ethyl 2-cyano-2-(cyclohex-1-en-1-yl)butanoate | Cyano and ethyl groups; cyclohexene ring | Antimicrobial activity noted |

This compound stands out due to its specific cycloheptene structure combined with both cyano and ethyl functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.